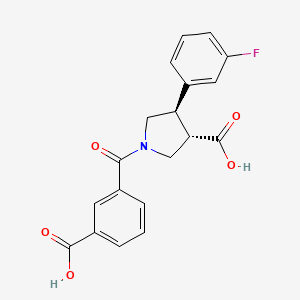

![molecular formula C21H28N4O3 B5509571 8-[(2-oxopyrrolidin-1-yl)acetyl]-2-(pyridin-4-ylmethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5509571.png)

8-[(2-oxopyrrolidin-1-yl)acetyl]-2-(pyridin-4-ylmethyl)-2,8-diazaspiro[5.5]undecan-3-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of related diazaspiro undecane derivatives typically involves multi-component reactions and spirocyclization techniques. For example, Ahmed et al. (2012) synthesized 8-aroyl-9-hydroxy-7,9,11-triaryl-3-oxo-2,4-diazaspiro[5.5]undecane derivatives through a reaction without using a catalyst, indicating a method that could potentially apply to our compound of interest (Ahmed et al., 2012). Additionally, Parameswarappa and Pigge (2011) demonstrated the construction of 3,9-diazaspiro[5.5]undecane derivatives through intramolecular spirocyclization, a method potentially relevant for synthesizing our target compound (Parameswarappa & Pigge, 2011).

Molecular Structure Analysis

The molecular structure of diazaspiro[5.5]undecane derivatives is often determined using techniques like X-ray diffraction and NMR. Zhu (2011) used single-crystal X-ray diffraction for structural characterization, which is a viable method for analyzing our compound's molecular structure (Zhu, 2011).

Chemical Reactions and Properties

Diazaspiro[5.5]undecane derivatives undergo various chemical reactions, forming different functional groups. The work by Cordes et al. (2013) on 1,7-diazaspiro[5.5]undecane shows its reactions with electrophiles, forming spirocyclic adducts or tetrahydropyridine derivatives, which could be similar for our compound (Cordes et al., 2013).

Physical Properties Analysis

The physical properties of similar compounds are typically characterized through NMR spectroscopy. Zhang et al. (2008) used 1H and 13C NMR, among other techniques, to study 3,3,7,7,9-pentamethyl-1,5-dioxaspiro[5.5]undecane-8-one, which might provide insights into our compound's physical properties (Zhang et al., 2008).

Chemical Properties Analysis

The chemical properties of diazaspiro[5.5]undecane derivatives are often determined through their reactivity and stability in various conditions. For instance, Rashevskii et al. (2020) explored the reactivity of similar compounds in the Castagnoli-Cushman reaction, which could be relevant for understanding the chemical properties of our target compound (Rashevskii et al., 2020).

Scientific Research Applications

Synthesis Techniques and Chemical Properties

The synthesis of substituted 3,9-diazaspiro[5.5]undecane derivatives, closely related to the compound , demonstrates the utility of spirocyclization techniques. Intramolecular spirocyclization of 4-substituted pyridines has been highlighted as a viable method for constructing diazaspiro[5.5]undecane derivatives, employing in situ activation of pyridine rings (Parameswarappa & Pigge, 2011). This chemical strategy is significant for generating complex structures relevant to medicinal chemistry and material science.

Pharmacological Applications

Antihypertensive Properties

Research on 9-substituted 1-oxa-4,9-diazaspiro[5.5]undecane derivatives for antihypertensive screening indicates that certain substitutions on the spirolactam ring significantly influence antihypertensive activity. This suggests that derivatives of diazaspiro[5.5]undecane compounds, through careful modification, could be tailored for enhanced pharmacological effects (Clark et al., 1983).

Antibacterial Activity

Fluoroquinolone antibacterials substituted at the 7-position with diazaspiro[5.5]undecane derivatives have shown potent Gram-positive and Gram-negative activity. This showcases the potential of incorporating diazaspiro[5.5]undecane scaffolds into antibiotic agents, offering new avenues for combating resistant bacterial strains ([Culbertson et al., 1990](https://consensus.app/papers/quinolone-agents-substituted-7position-spiroamines-culbertson/650ce219645b542da0530e1ef9590cb5/?utm_source=chatgpt)).

Potential in Treating Chronic Kidney Diseases

The discovery of 1-oxa-4,9-diazaspiro[5.5]undecane-based trisubstituted ureas as soluble epoxide hydrolase (sEH) inhibitors points to their application in treating chronic kidney diseases. One compound within this class demonstrated not only excellent sEH inhibitory activity but also favorable oral bioavailability and efficacy in lowering serum creatinine in a rat model of anti-glomerular basement membrane glomerulonephritis (Kato et al., 2014). This suggests that derivatives of "8-[(2-oxopyrrolidin-1-yl)acetyl]-2-(pyridin-4-ylmethyl)-2,8-diazaspiro[5.5]undecan-3-one" could be promising candidates for novel treatments of chronic kidney diseases.

Future Directions

properties

IUPAC Name |

8-[2-(2-oxopyrrolidin-1-yl)acetyl]-2-(pyridin-4-ylmethyl)-2,8-diazaspiro[5.5]undecan-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28N4O3/c26-18-3-1-11-23(18)14-20(28)24-12-2-7-21(15-24)8-4-19(27)25(16-21)13-17-5-9-22-10-6-17/h5-6,9-10H,1-4,7-8,11-16H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBGVDTWTVOXOQR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1)CC(=O)N2CCCC3(C2)CCC(=O)N(C3)CC4=CC=NC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4-methylbenzyl)oxy]benzaldehyde oxime](/img/structure/B5509490.png)

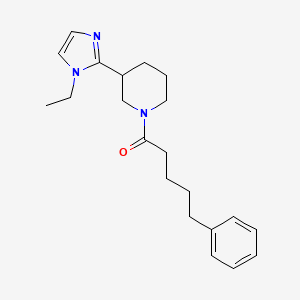

![2-[2-oxo-3-(2-phenylpropyl)-1-oxa-3,8-diazaspiro[4.5]dec-8-yl]acetamide](/img/structure/B5509496.png)

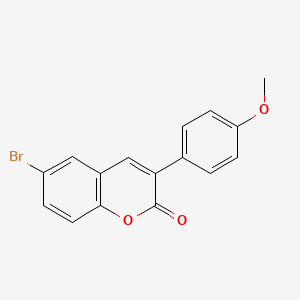

![N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-phenylacetamide](/img/structure/B5509511.png)

![4-[(2-chlorobenzyl)oxy]-3-iodo-5-methoxybenzaldehyde oxime](/img/structure/B5509529.png)

![4-[4-(4-ethoxybenzoyl)-1-piperazinyl]-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5509545.png)

![4-[4-methyl-5-(piperidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-1-(1H-pyrrol-3-ylcarbonyl)piperidine](/img/structure/B5509562.png)

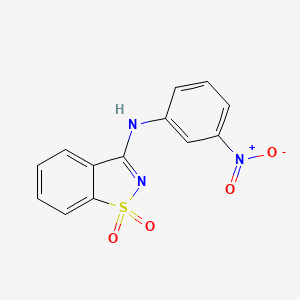

![2-[2-(methylthio)-1H-benzimidazol-1-yl]ethanol](/img/structure/B5509563.png)

![2-{[(4-nitro-1H-pyrazol-5-yl)carbonyl]amino}benzoic acid](/img/structure/B5509573.png)

![N-(2-ethylphenyl)-4-[2-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5509578.png)

![7-methyl-2-(4-methylphenyl)-5-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5509581.png)